molecular formula C18H20ClNO3 B5748494 2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B5748494
M. Wt: 333.8 g/mol
InChI Key: HPSLVPLJVFXCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as Eticyclidine (Eticlopride), is a chemical compound that belongs to the phenethylamine class of drugs. It is a dopamine D2 receptor antagonist and is used in scientific research to study the role of dopamine in various physiological and pathological conditions.

Mechanism of Action

Eticlopride acts as a selective dopamine D2 receptor antagonist, which means it blocks the activity of dopamine at the D2 receptor. This leads to a decrease in the activity of dopaminergic neurons and a decrease in the release of dopamine in the brain. This mechanism of action is responsible for the therapeutic and research effects of Eticlopride.
Biochemical and Physiological Effects
Eticlopride has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which can lead to a decrease in locomotor activity, a decrease in reward-seeking behavior, and a decrease in drug-seeking behavior. It has also been shown to increase prolactin release, which can lead to a decrease in sexual behavior and an increase in lactation.

Advantages and Limitations for Lab Experiments

Eticlopride has several advantages for lab experiments. It is a selective dopamine D2 receptor antagonist, which means it has a specific mechanism of action that can be studied in isolation. It is also relatively easy to synthesize and can be obtained in large quantities. However, Eticlopride also has some limitations. It has a short half-life, which means it needs to be administered frequently in animal studies. It is also not very soluble in water, which can make it difficult to administer.

Future Directions

There are several future directions for research with Eticlopride. One area of research is the role of dopamine in addiction and other neuropsychiatric disorders. Eticlopride can be used to study the effects of dopamine on behavior and cognition in animal models of addiction and other disorders. Another area of research is the development of new dopamine receptor antagonists with improved pharmacokinetic properties. Finally, Eticlopride can be used in combination with other drugs to study the interactions between dopamine and other neurotransmitter systems in the brain.

Synthesis Methods

Eticlopride can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloroaniline with 3,4-dimethoxyphenylacetonitrile in the presence of sodium hydride and acetic acid. The resulting product is then treated with acetic anhydride and acetic acid to yield Eticlopride. Other methods involve the use of different reagents and catalysts to achieve the same result.

Scientific Research Applications

Eticlopride is primarily used in scientific research to study the role of dopamine in various physiological and pathological conditions. It is commonly used in animal studies to investigate the effects of dopamine on behavior, cognition, and mood. It is also used in human studies to study the role of dopamine in addiction, schizophrenia, and other neuropsychiatric disorders.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-18(21)12-14-5-3-4-6-15(14)19/h3-8,11H,9-10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSLVPLJVFXCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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